An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Abstract: The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to small molecules, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of a novel derivative, 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. As direct experimental data for this specific molecule is not extensively published, this document outlines a robust, proposed synthetic pathway and establishes a full suite of protocols for determining its critical physicochemical parameters. These properties—namely acidity (pKa), lipophilicity (LogP), aqueous solubility, and chemical stability—are paramount for assessing the compound's potential as a drug development candidate. The methodologies described herein are grounded in established analytical techniques and are designed to provide the rigorous, high-quality data required by researchers, scientists, and drug development professionals to evaluate its therapeutic potential.
Introduction: The Scientific Rationale
The convergence of a 1,2,4-triazole ring with a thiol group creates a privileged heterocyclic system with significant therapeutic interest.[3] The triazole core acts as a rigid, metabolically stable scaffold that can engage in hydrogen bonding and dipole interactions, while the 3-thiol moiety provides a key nucleophilic and acidic center, capable of coordinating with metal ions in enzymes or forming covalent bonds.[4][5] The specific substitution pattern of the target molecule—a methyl group at the N4 position and a 2-methyl-3-furyl group at the C5 position—is deliberate. The N-alkylation prevents tautomerization to the triazol-3-one, locking the molecule in its thiol/thione form, while the furan ring, a common fragment in natural products and drugs, introduces unique electronic and steric properties that can modulate biological activity.
Understanding the physicochemical profile of this molecule is a prerequisite for any meaningful biological evaluation. These properties govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug, influencing everything from oral bioavailability to target engagement and off-target toxicity. This guide provides the necessary theoretical foundation and practical, step-by-step protocols to fully characterize 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol.
Proposed Synthesis and Spectroscopic Characterization
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is reliably achieved through the base-catalyzed intramolecular cyclization of a corresponding 1-acyl-4-alkyl-thiosemicarbazide intermediate.[1][6] This established pathway offers high yields and a straightforward purification process.
Proposed Synthetic Pathway
The proposed two-step synthesis begins with the formation of the key thiosemicarbazide intermediate from 2-methyl-3-furoic acid hydrazide and methyl isothiocyanate. This intermediate is then cyclized under alkaline conditions to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Causality: The choice of ethanol as a solvent in Step 1 is due to its ability to dissolve both reactants and its suitable boiling point for reflux. The base-catalyzed cyclization in Step 2 proceeds via nucleophilic attack of the hydrazide nitrogen onto the thiocarbonyl carbon, followed by dehydration. Acidification is required to protonate the thiolate salt formed in the basic medium, causing the final product to precipitate.
Table 1: Reagents and Materials
| Reagent/Material | Purpose |
|---|---|
| 2-Methyl-3-furoic acid hydrazide | Starting Material |
| Methyl isothiocyanate | Reactant |
| Absolute Ethanol | Solvent |
| Sodium Hydroxide (NaOH) | Base Catalyst |
| Hydrochloric Acid (HCl), conc. | Acidification |
| Round-bottom flask, Reflux condenser | Reaction Vessel |
| Magnetic stirrer/hotplate | Agitation/Heating |
Step-by-Step Methodology:
-
Synthesis of 1-(2-methyl-3-furoyl)-4-methyl-thiosemicarbazide (Intermediate):
-
In a 250 mL round-bottom flask, dissolve 1 equivalent of 2-methyl-3-furoic acid hydrazide in absolute ethanol.
-
To this stirring solution, add 1 equivalent of methyl isothiocyanate dropwise.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The intermediate will likely precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo.
-
-
Synthesis of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (Product):
-
Suspend the dried intermediate (1 equivalent) in 2M aqueous sodium hydroxide solution.
-
Heat the mixture under reflux for 3-5 hours, during which the solid should dissolve as the cyclization proceeds.
-
Cool the resulting clear or light-yellow solution in an ice bath.
-
Slowly acidify the solution with concentrated HCl with constant stirring until the pH is ~5-6.
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A white or off-white solid will precipitate. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure compound.
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Spectroscopic and Physical Characterization
The synthesized compound must be rigorously characterized to confirm its identity and purity.
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Melting Point (MP): A sharp melting point is indicative of high purity. For similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, melting points are often observed in the range of 170-270 °C.[6][7]
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FT-IR (KBr, cm⁻¹): Key expected peaks include the absence of a C=O stretch (from the intermediate), a C=N stretch (~1620 cm⁻¹), and a broad S-H stretch (~2600-2750 cm⁻¹), confirming the thiol form.[4][6]
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¹H-NMR (DMSO-d₆, δ ppm): Expected signals would include a singlet for the N-CH₃ group (~3.5-3.8 ppm), singlets for the furan-CH₃ and furan proton, and a broad singlet for the acidic SH proton at a downfield chemical shift (>12 ppm).[4][6]
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¹³C-NMR (DMSO-d₆, δ ppm): Key signals will correspond to the triazole C3 (thione, ~165-170 ppm) and C5 carbons, in addition to the carbons of the methyl and furyl substituents.[4]
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Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the compound (C₈H₉N₃OS, MW = 195.24).
Core Physicochemical Properties: Experimental Assessment
The following protocols are designed to be self-validating by including standard compounds and ensuring robust analytical quantification.
Acidity (pKa)
Theoretical Context: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this molecule, the thiol proton is the most acidic, and its pKa value is critical for understanding the compound's charge state in physiological environments, which directly impacts solubility, permeability, and target binding.[8] Thiols on similar heterocyclic systems typically have pKa values in the range of 6-9.[9]
Experimental Protocol: UV-Vis Spectrophotometric Titration
Causality: This method is chosen for its high throughput and small sample requirement.[10] It relies on the principle that the protonated (R-SH) and deprotonated (R-S⁻) forms of the molecule will have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve can be generated from which the pKa is determined as the inflection point.[8]
Caption: Workflow for pKa determination via UV-Vis titration.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a series of universal buffers covering a pH range from 1.0 to 13.0.[10]
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
-
Measurement:
-
In a 96-well UV-transparent microplate, add 198 µL of each buffer to respective wells.
-
Add 2 µL of the compound stock solution to each well, resulting in a final concentration of 100 µM.
-
Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.
-
-
Data Analysis:
-
Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.
-
Plot the absorbance at this wavelength against the pH of each buffer.
-
Fit the resulting data to a sigmoidal dose-response equation. The pH at the inflection point of the curve is the experimental pKa.
-
Lipophilicity (LogP)
Theoretical Context: The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is its logarithmic form. It is a key predictor of a drug's ability to cross cell membranes. For oral drugs, a LogP value between 1 and 5 is often considered optimal (Lipinski's Rule of 5).[11]
Experimental Protocol: Shake-Flask Method with HPLC Quantification
Causality: The shake-flask method is the "gold standard" for LogP determination because it measures the partitioning of a compound at thermodynamic equilibrium.[10][12] HPLC is used for quantification due to its high sensitivity and specificity, allowing for accurate concentration measurements in both phases even when they differ significantly.[13]
Caption: Workflow for LogP determination via the shake-flask method.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a phosphate buffer at pH 7.4.
-
Pre-saturate the buffer with n-octanol and, separately, n-octanol with the buffer by mixing them overnight and then separating the phases. This prevents volume changes during the experiment.
-
-
Partitioning:
-
Accurately weigh the test compound and dissolve it in one of the phases (or a 50:50 mixture).
-
Add equal, known volumes of the pre-saturated n-octanol and buffer to a vial.
-
Shake the mixture vigorously for at least 1 hour at a constant temperature (e.g., 25 °C).
-
Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clean separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from each phase, avoiding the interface.
-
Quantify the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.
-
Calculate the LogP using the formula: LogP = log₁₀(Concentration in octanol / Concentration in buffer).[14]
-
Aqueous Solubility
Theoretical Context: Aqueous solubility is a critical determinant of a drug's absorption and formulation possibilities. Poor solubility is a major hurdle in drug development. A commonly accepted criterion for drug discovery compounds is a solubility of greater than 60 µg/mL.[15]
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
Causality: This method determines the equilibrium solubility, which is the most relevant measure for biopharmaceutical characterization, as it reflects the maximum amount of compound that can be dissolved under stable conditions.[12] It involves creating a saturated solution and measuring the concentration of the dissolved solute.
Step-by-Step Methodology:
-
Incubation:
-
Add an excess amount of the solid compound to a vial containing a buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid must be visible.
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation:
-
After incubation, separate the undissolved solid from the solution. This can be done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Analyze the clear filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.[16]
-
The measured concentration is the thermodynamic solubility of the compound under the tested conditions.
-
Chemical Stability
Theoretical Context: Sulfur-containing heterocycles can be susceptible to degradation, particularly oxidation of the thiol group or hydrolysis of the ring system under harsh pH conditions or elevated temperatures.[17][18] Assessing stability is crucial for determining storage conditions, shelf-life, and potential metabolic liabilities.
Experimental Protocol: HPLC-Based Stability Assay
Causality: This protocol evaluates stability by incubating the compound under stressed conditions (varied pH and temperature) and monitoring its concentration over time. HPLC is used to separate the parent compound from any potential degradants, allowing for a precise quantification of its remaining percentage.
Step-by-Step Methodology:
-
Incubation:
-
Prepare solutions of the test compound (~100 µM) in buffers of different pH values (e.g., pH 2, pH 7.4, pH 9).
-
Incubate these solutions at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Immediately quench any reaction if necessary (e.g., by neutralizing the pH or adding an organic solvent like acetonitrile).
-
-
Quantification:
-
Analyze each sample by HPLC-UV.
-
Calculate the percentage of the compound remaining at each time point relative to the amount at time zero.
-
The results can be used to determine the compound's half-life (t₁/₂) under each condition.
-
Data Summary and Implications for Drug Development
All quantitative data should be consolidated for easy interpretation and comparison.
Table 2: Summary of Physicochemical Properties for 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
| Physicochemical Property | Predicted Range / Target Value | Experimental Method | Importance in Drug Development |
|---|---|---|---|
| Molecular Weight | 195.24 g/mol | (Calculated) | Conforms to Lipinski's rule (<500 Da) |
| pKa | 6.0 - 9.0 | UV-Vis Spectrophotometry | Determines charge state, affecting solubility and permeability |
| LogP | 1.0 - 4.0 | Shake-Flask / HPLC | Measures lipophilicity; key for membrane permeability |
| Aqueous Solubility | >60 µg/mL | Shake-Flask / HPLC | Crucial for absorption and formulation development |
| Chemical Stability (t₁/₂ at pH 7.4, 25°C) | >24 hours | HPLC-Based Assay | Indicates shelf-life and potential for degradation in vivo |
Interpretation: The collective results from these assays will form a comprehensive physicochemical profile. For instance, a compound with a LogP of 2.5, a pKa of 7.8, and a solubility of 80 µg/mL would be considered a promising candidate from a developability standpoint. Conversely, very low solubility (<10 µg/mL) or rapid degradation (t₁/₂ < 2 hours) would be significant red flags, requiring medicinal chemistry efforts to modify the structure and improve these properties.
Conclusion
This technical guide provides a scientifically rigorous and logically structured approach to the synthesis and comprehensive physicochemical characterization of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. By following the detailed protocols for determining pKa, LogP, aqueous solubility, and chemical stability, researchers can generate the critical data needed to make informed decisions about the compound's viability in a drug discovery pipeline. This foundational knowledge is indispensable for correlating chemical structure with biological activity and ultimately advancing novel therapeutic agents from the laboratory to the clinic.
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